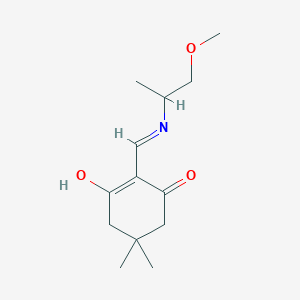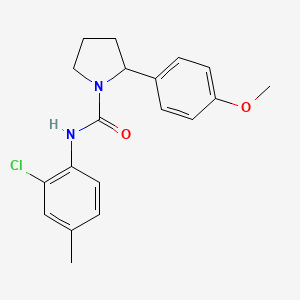![molecular formula C21H27ClFN5O2 B5986758 [1-[(2-chloro-4-fluorophenyl)methyl]triazol-4-yl]-[2-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone](/img/structure/B5986758.png)
[1-[(2-chloro-4-fluorophenyl)methyl]triazol-4-yl]-[2-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-[(2-chloro-4-fluorophenyl)methyl]triazol-4-yl]-[2-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(2-chloro-4-fluorophenyl)methyl]triazol-4-yl]-[2-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone typically involves multiple steps, including the formation of the triazole ring and the attachment of the piperidine and morpholine moieties. Common reagents used in these reactions include azides, alkynes, and various catalysts. The reaction conditions often involve elevated temperatures and inert atmospheres to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or morpholine moieties.
Reduction: Reduction reactions could be used to modify the triazole ring or other functional groups.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, may be used to introduce new functional groups or modify existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [1-[(2-chloro-4-fluorophenyl)methyl]triazol-4-yl]-[2-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable tool in synthetic organic chemistry.
Biology
In biological research, this compound may be used to study the effects of triazole derivatives on biological systems. It could serve as a model compound for investigating the interactions between triazole-containing molecules and biological targets.
Medicine
Medicinally, triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. This compound could be explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry
In industry, this compound may be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of [1-[(2-chloro-4-fluorophenyl)methyl]triazol-4-yl]-[2-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring may play a crucial role in binding to these targets, while the piperidine and morpholine moieties could influence the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- [1-(2-chlorophenyl)-4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone
- [1-(4-fluorophenyl)-4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone
- [1-(2-chloro-4-fluorophenyl)-4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone
Uniqueness
The unique combination of the triazole ring with the piperidine and morpholine moieties sets [1-[(2-chloro-4-fluorophenyl)methyl]triazol-4-yl]-[2-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone apart from similar compounds. This structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
[1-[(2-chloro-4-fluorophenyl)methyl]triazol-4-yl]-[2-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClFN5O2/c22-19-13-17(23)5-4-16(19)14-27-15-20(24-25-27)21(29)28-7-2-1-3-18(28)6-8-26-9-11-30-12-10-26/h4-5,13,15,18H,1-3,6-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUMNESYRUQOKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCN2CCOCC2)C(=O)C3=CN(N=N3)CC4=C(C=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClFN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(3-isopropylisoxazol-5-yl)-3-methyl-1-(2-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5986691.png)

![{3-[2-[(2,3-dichlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B5986700.png)
![N-(4-ethoxyphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5986701.png)
![2-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5986704.png)

![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B5986715.png)
![4-[4-Bromo-2-(2-chlorobenzoyl)anilino]-4-oxobutanoic acid](/img/structure/B5986716.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one](/img/structure/B5986723.png)
![3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-5-phenyl-2-propanoylcyclohex-2-en-1-one](/img/structure/B5986726.png)
![1-[(2-FLUOROPHENYL)METHYL]-5-[4-(2-METHYLBUTAN-2-YL)PHENOXY]-3-NITRO-1H-1,2,4-TRIAZOLE](/img/structure/B5986728.png)
![4-chloro-N-[(2-methylquinolin-4-yl)methyl]-3-nitrobenzamide](/img/structure/B5986744.png)
![2-[benzenesulfonyl(2-phenylethyl)amino]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5986752.png)
![2-methyl-6-{[1-(2-phenylethyl)-4-piperidinyl]amino}-2-heptanol](/img/structure/B5986765.png)
